![molecular formula C15H17NO5 B2529693 1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 924775-38-2](/img/structure/B2529693.png)

1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one (1-Acetyl-DHP) is a heterocyclic compound that is part of a class of compounds known as piperidinones. It is a unique compound, with a variety of potential applications in both scientific research and laboratory experiments.

科学的研究の応用

Pharmacological Potential

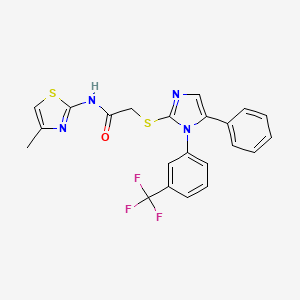

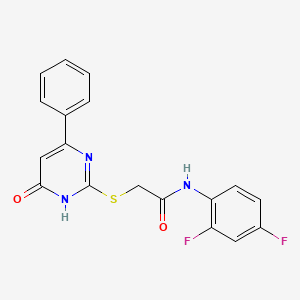

1'-Acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one and its derivatives have been studied for their potential in pharmacology. A novel series of derivatives has been identified as transient receptor potential melastatin 8 (TRPM8) channel blockers. These compounds have shown promising results in models of neuropathic pain, indicating their potential therapeutic application in pain management (Chaudhari et al., 2013).

Synthesis and Biological Relevance

The structural component of this compound is significant in medicinal chemistry. Recent advances in the synthesis of compounds derived from this structure have shown their importance in the development of new biologically active substances. The pharmacophore's potential utility in creating novel drugs and biochemical reagents is noteworthy (Ghatpande et al., 2020).

Anticancer Activity

Research on pyrano[3, 2-c]chromene derivatives, related to this compound, has shown that these compounds exhibit potent anticancer activity. They have demonstrated the ability to induce cell cycle arrest and trigger apoptosis in various cancer cell lines. The structure-activity relationship of these molecules underlines their potential as effective anticancer agents (El-Agrody et al., 2020).

Antimicrobial and Antioxidant Properties

Coumarin derivatives synthesized from this compound have shown significant antibacterial and antioxidant activities. These properties indicate the compound's potential in developing new antimicrobial and antioxidant treatments (Hamdi et al., 2011).

作用機序

Target of Action

The primary target of the compound 1’-acetyl-7,8-dihydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one is the cholinergic system, specifically the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine. The compound also targets the β-secretase 1 (BACE-1) enzyme, which is involved in the production of β-amyloid peptides .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It inhibits both human acetylcholinesterase and butyrylcholinesterase enzymes more effectively than tacrine, a known inhibitor . It also inhibits human BACE-1, showing better efficacy than the parent flavonoid apigenin .

Biochemical Pathways

By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The inhibition of BACE-1 leads to a decrease in the production of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action include enhanced cholinergic transmission due to increased acetylcholine levels and potentially reduced β-amyloid peptide production . These effects could contribute to improved cognitive function and reduced neurodegeneration in diseases like Alzheimer’s.

特性

IUPAC Name |

1'-acetyl-7,8-dihydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-9(17)16-6-4-15(5-7-16)8-12(19)10-2-3-11(18)13(20)14(10)21-15/h2-3,18,20H,4-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLESNYPRLIPKCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)

![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)

![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2529623.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2529624.png)

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2529625.png)

![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)

![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)

![3-[(1-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2529629.png)